N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide
Description
N-[2-(3-Chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide is a structurally complex acetamide derivative featuring a 3-chlorophenyl group, a methoxypropyl chain, and a 2-fluorophenoxy moiety. The 3-chlorophenyl group is a common pharmacophore in bioactive molecules, contributing to lipophilicity and receptor binding . The 2-fluorophenoxy substituent may enhance metabolic stability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals . The methoxypropyl chain could influence solubility and pharmacokinetics, differentiating it from simpler acetamides.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3/c1-18(23-2,13-6-5-7-14(19)10-13)12-21-17(22)11-24-16-9-4-3-8-15(16)20/h3-10H,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMYCXZIFCUWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1F)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorophenylacetic acid with methanol in the presence of a catalyst to form the ester intermediate.
Substitution Reaction: The ester intermediate undergoes a substitution reaction with 2-fluorophenol in the presence of a base to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or fluorophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(3-Chlorophenyl)-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)Acetamide (3e)
- Structure : Features a 3-chlorophenyl group linked to an acetamide core and a thiadiazole ring.
- Key Data : Melting point (212–216°C), 82% yield, IR bands (1708 cm⁻¹ for C=O stretch) .
- Comparison: The thiadiazole moiety in 3e may confer antimicrobial or antitumor activity, as thiadiazoles are known for such applications. In contrast, the target compound’s methoxypropyl and fluorophenoxy groups likely reduce reactivity but improve membrane permeability.
N-Cyclohexyl-2-(4-Fluorophenyl)-2-(N-Propylacetamido)Acetamide
- Structure : Contains a 4-fluorophenyl group and a cyclohexyl-propylacetamido chain.
- Key Data : Molecular weight 334.206 g/mol, synthesized via multicomponent reaction (81% yield) .
- Comparison: The 4-fluorophenyl position (vs. 2-fluorophenoxy in the target compound) may alter electronic effects, with para-substitution favoring π-π stacking in receptor binding.
Influence of Heterocyclic Substituents
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3-Chlorophenyl)Acetamide
- Structure : Benzothiazole ring with trifluoromethoxy and 3-chlorophenyl groups.
- Key Data : 48% yield under microwave synthesis .
- Comparison : Benzothiazoles are common in kinase inhibitors and antimicrobial agents. The trifluoromethoxy group increases electron-withdrawing effects, contrasting with the target compound’s electron-donating methoxypropyl group. This difference may shift applications from enzyme inhibition (benzothiazole derivatives) to CNS targeting (methoxypropyl-enhanced blood-brain barrier penetration).
Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
- Structure : Chloro and methoxymethyl substituents on a diethylphenyl backbone.
- Key Data : Herbicidal activity due to chloro and alkyl groups .
Data Tables: Comparative Overview
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Application Clues |
|---|---|---|---|---|---|
| Target Compound | 3-Chlorophenyl, 2-fluorophenoxy | ~350 (estimated) | N/A | N/A | Pharmaceutical (inferred) |
| 2-(3-Chlorophenyl)-N-(thiadiazol-2-yl) (3e) | 3-Chlorophenyl, thiadiazole | ~283 (calculated) | 82 | 212–216 | Antimicrobial |
| N-Cyclohexyl-4-fluorophenyl derivative | 4-Fluorophenyl, cyclohexyl | 334.21 | 81 | 150–152 | Bioactive scaffold |
| Alachlor | Chloro, methoxymethyl, diethylphenyl | 269.76 | N/A | N/A | Herbicide |
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide, also known by its CAS number 1795296-18-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21ClFNO2
- Molecular Weight : 349.8 g/mol
- CAS Number : 1795296-18-2
Structural Representation
The compound features a complex structure that includes a chlorophenyl group, a methoxypropyl moiety, and a fluorophenoxy group. This structural diversity may contribute to its varied biological activities.
Pharmacological Profile
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and analgesic agent. The following table summarizes key findings regarding its biological activities:
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Modulation of pain pathways | |
| Cytotoxicity against tumor cells | Induction of apoptosis in cancer cell lines |
- COX Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies reported IC50 values indicating significant inhibition of COX-1 and COX-2 activities, suggesting potential utility in treating inflammatory conditions .
- Cytotoxic Effects : Research indicates that this compound exhibits selective cytotoxicity against various human tumor cell lines. The mechanism appears to involve the induction of apoptosis, although the specific pathways remain to be fully elucidated .
- Analgesic Mechanisms : Preliminary studies suggest that this compound may modulate pain pathways, providing analgesic effects without significant side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 1: Anti-inflammatory Activity
A study conducted on several derivatives of similar compounds demonstrated that this compound significantly reduced inflammation markers in RAW264.7 macrophage cells. The study measured mRNA expressions of COX-2 and inducible nitric oxide synthase (iNOS), showing a marked decrease compared to control groups .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound were tested against multiple cancer cell lines, including breast and colon cancer. The results indicated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
